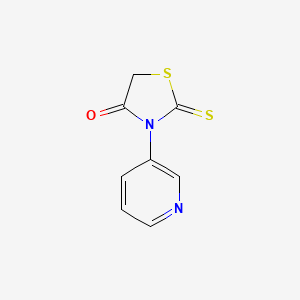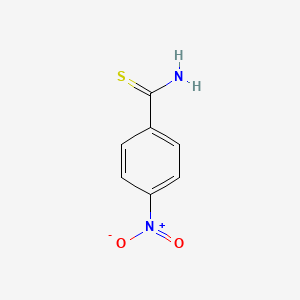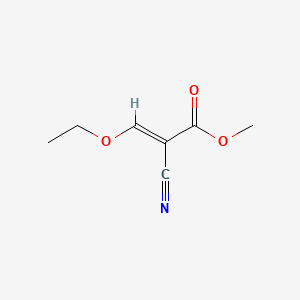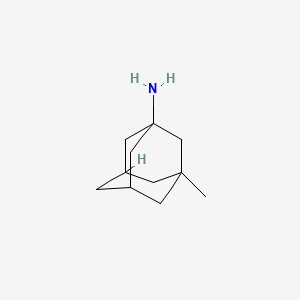
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid" is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyridinyl group, as well as a carboxylic acid functionality. This structure is of interest due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridinyl) groups, which can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted pyrimidines has been reported through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 has been used to produce a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, the [2 + 2 + 2] cycloaddition catalyzed by triflic acid has been employed for the regioselective synthesis of 2,4,6-triaminopyrimidines, which could potentially be modified to introduce the pyridinyl and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing insights into the arrangement of the substituents around the pyrimidine core . The X-ray crystal structures of other pyrimidine derivatives have also been reported, which can help in understanding the structural aspects of the target compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite diverse. For instance, Suzuki cross-coupling reactions have been used to synthesize heteroarylpyrimidines, which could be a potential pathway for introducing the pyridinyl group onto a pyrimidine core . Furthermore, the functionalization of pyrimidines bearing a trifluoromethyl group has been explored, with the generation of carboxylic acids from halogenated precursors through halogen/metal permutation followed by carboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. Trifluoromethyl groups are known to impart unique properties due to their strong electron-withdrawing nature, which can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule . The presence of a pyridinyl group can contribute to the basicity and potential coordination chemistry of the compound. The solubility, melting point, and other physical properties would be determined by the specific substituents and their positions on the pyrimidine ring.
Applications De Recherche Scientifique
Design and Synthesis of Kinase Inhibitors
Pyrimidine derivatives, including those related to the specified compound, have been extensively studied for their role in the design and synthesis of kinase inhibitors. For instance, compounds with substituted imidazole and pyrimidine scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These studies demonstrate the potential of pyrimidine derivatives in the development of selective kinase inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Hybrid Catalysts in Organic Synthesis
Research on pyranopyrimidine scaffolds highlights their broad synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrimidine scaffolds showcases the versatility of these compounds in medicinal and pharmaceutical industries. This demonstrates the importance of pyrimidine derivatives in facilitating complex organic synthesis processes, potentially leading to the development of lead molecules (Parmar, Vala, & Patel, 2023).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are identified as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This is in addition to their range of biological and medicinal applications, illustrating the multifunctionality of pyrimidine derivatives in both sensing technologies and therapeutic developments (Jindal & Kaur, 2021).
Synthesis and Properties of Pyrimidine Complexes
Studies on the chemistry and properties of pyrimidine complexes provide insights into the preparation and properties of these compounds. This includes their applications in biological and electrochemical activities, further highlighting the potential of pyrimidine derivatives in a wide range of scientific applications (Boča, Jameson, & Linert, 2011).
Anticancer Activities of Pyrimidine Scaffolds
The anticancer potential of pyrimidine-based scaffolds has been extensively reported, indicating their ability to interact with diverse enzymes, targets, and receptors. This points to the significant role of pyrimidine derivatives in cancer research, offering a promising avenue for the development of novel anticancer agents (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Propriétés
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDBOSNEOIDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382512 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
CAS RN |
874816-10-1 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


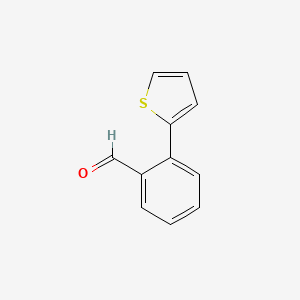
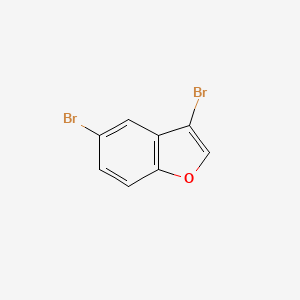

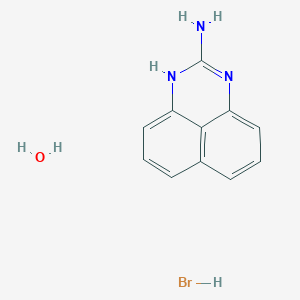

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)
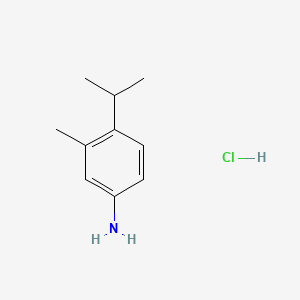
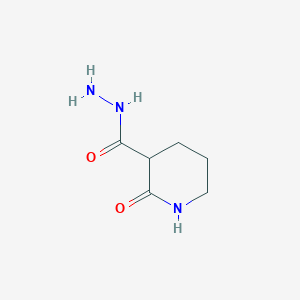
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
